molecular formula C6H3F2C(O)NHC(O)NHC6H3ClOCF2CFHOCF3<br>C17H9ClF8N2O4 B1679983 Novaluron CAS No. 116714-46-6

Novaluron

Cat. No.: B1679983
CAS No.: 116714-46-6
M. Wt: 492.7 g/mol
InChI Key: NJPPVKZQTLUDBO-UHFFFAOYSA-N
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Description

Novaluron is a chemical compound with pesticide properties, belonging to the class of insecticides known as insect growth regulators. It is a benzoylphenyl urea developed by Makhteshim-Agan Industries Ltd. This compound is used on various food crops, including apples, potatoes, brassicas, ornamentals, and cotton. It is valued for its low risk to the environment and non-target organisms, making it an important option for integrated pest management .

Mechanism of Action

Target of Action

Novaluron is an insect growth regulator that primarily targets the chitin synthesis process in insects . Chitin is a crucial component of the insect’s exoskeleton, and its synthesis is an active process during the larval stages of insect development .

Mode of Action

this compound inhibits chitin formation, thereby disrupting the normal growth and development of insects . It acts by ingestion and contact, causing abnormal endocuticular deposition and abortive molting . The compound specifically targets the larval stages of insects that actively synthesize chitin .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the chitin synthesis pathway . By inhibiting chitin formation, this compound disrupts the normal molting process of insects, leading to their death . The compound also affects the normal development of insect embryos .

Pharmacokinetics

this compound exhibits high bioavailability, with approximately 90-95% of the compound being metabolized . The compound has an elimination half-life of 1-4 hours, and it is primarily excreted through the kidneys . These ADME (Absorption, Distribution, Metabolism, Excretion) properties contribute to the compound’s bioavailability and its effectiveness as an insecticide .

Result of Action

The molecular and cellular effects of this compound’s action include disruption of chitin synthesis, leading to abnormal endocuticular deposition and abortive molting . This results in the death of the insect larvae. In addition, this compound can also kill insect embryos by disrupting their normal development .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, a field-based evaluation of this compound against mosquito breeding in leaf axils of pineapple plantations showed that the compound exhibited a functional efficacy of 8 weeks, with a 100% reduction of larval breeding observed up to the 2nd week after application . Therefore, the timing and frequency of this compound application may need to be adjusted based on environmental conditions to maximize its efficacy .

Safety and Hazards

Novaluron can cause serious eye irritation and may be harmful if inhaled . It may cause drowsiness or dizziness and is suspected of damaging fertility or the unborn child . It may also cause damage to organs through prolonged or repeated exposure . It is very toxic to aquatic life with long-lasting effects .

Future Directions

Novaluron has been studied for its potential use in controlling dengue vector mosquitoes . The study suggests that authorities should critically review a reduction of the presently recommended field dosage of 200 ppm this compound by ×100 or more. This would provide the same efficacy but mitigate environmental pollution, development of vector resistance, and financial losses .

Biochemical Analysis

Biochemical Properties

Novaluron interacts with enzymes and proteins involved in the synthesis of chitin, a key component of the exoskeleton of insects . It inhibits chitin formation, specifically targeting larval insect stages that actively synthesize chitin . The exact biochemical activity of these compounds, which gives them their insecticidal activity, has not yet been elucidated .

Cellular Effects

This compound affects various types of cells and cellular processes. In laboratory studies, this compound was found to be highly active against Cx. quinquefasciatus, disrupting molting in nymphs and preventing adult females from developing viable oothecae . It also interferes with ootheca production in adult females, but only before they form an ootheca .

Molecular Mechanism

The exact mechanism of action of this compound has not been extensively researched, but the general mechanisms and effects common to benzoylphenyl ureas apply. The compound inhibits chitin formation, targeting specifically larval insect stages that actively synthesize chitin . This results in abnormal endocuticular deposition and abortive molting, leading to the death of the insect .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. For instance, in a study on red palm weevil larvae, 100% mortality was observed within 24 hours at a dose of 20 ppm . The total elimination of Aedes larvae continued for up to 2 weeks and a 50% reduction was observed until the 8th week .

Dosage Effects in Animal Models

Animal studies have shown that doses of this compound can affect the liver, kidney, spleen, pancreas, thymus, and adrenal glands, among others .

Metabolic Pathways

The absorbed this compound is metabolized and 14 and 15 components were detected in the urine and bile respectively . The main metabolic pathway was cleavage of the urea bridge between the chlorophenyl- and difluorophenylgroups .

Preparation Methods

Novaluron can be synthesized through a four-step reaction process. The synthesis begins with the reduction of 2-chloro-4-nitrophenol to chloro-4-aminophenol. This is followed by an addition reaction with perfluoro-vinyl-perfluoro-methyl ether to produce 3-chloro-4-[1,1,2-trifluoro-2-(trifluoromethoxy)-ethoxy]aniline. The final steps involve the reaction of this intermediate with 2,6-difluorobenzoyl chloride and subsequent cyclization to form this compound .

Chemical Reactions Analysis

Novaluron undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of hydroxylated derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

Novaluron has a wide range of scientific research applications. In chemistry, it is used as a model compound for studying the synthesis and reactivity of benzoylphenyl ureas. In biology, this compound is used to investigate the effects of insect growth regulators on insect development and physiology. In medicine, it is studied for its potential use in controlling insect-borne diseases. In industry, this compound is used as an insecticide to protect crops from insect pests, reducing the reliance on more harmful pesticides .

Comparison with Similar Compounds

Novaluron is similar to other insect growth regulators such as pyriproxyfen, spinosad, and temephos. this compound is unique in its specific inhibition of chitin synthesis, which makes it highly effective against a wide range of insect pests. Pyriproxyfen acts as a juvenile hormone analog, spinosad targets the nervous system, and temephos is an organophosphate insecticide. The unique mode of action of this compound, combined with its low toxicity to non-target organisms, makes it a valuable tool in integrated pest management .

Properties

IUPAC Name

N-[[3-chloro-4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]phenyl]carbamoyl]-2,6-difluorobenzamide
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InChI

InChI=1S/C17H9ClF8N2O4/c18-8-6-7(4-5-11(8)31-16(22,23)14(21)32-17(24,25)26)27-15(30)28-13(29)12-9(19)2-1-3-10(12)20/h1-6,14H,(H2,27,28,29,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

NJPPVKZQTLUDBO-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

C1=CC(=C(C(=C1)F)C(=O)NC(=O)NC2=CC(=C(C=C2)OC(C(OC(F)(F)F)F)(F)F)Cl)F
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Molecular Formula

C6H3F2C(O)NHC(O)NHC6H3ClOCF2CFHOCF3, C17H9ClF8N2O4
Record name Novaluron
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DSSTOX Substance ID

DTXSID5034773
Record name Novaluron
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Molecular Weight

492.7 g/mol
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Physical Description

Colorless solid; [MSDSonline]
Record name Novaluron
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Solubility

Soluble in organic solvents, In water, 0.9531 mg/l @ 25 °C
Record name NOVALURON
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Density

1.66 g/cu cm
Record name NOVALURON
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Vapor Pressure

0.00000375 [mmHg], 3.75X10-6 mm Hg @ 40 °C
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CAS No.

116714-46-6
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Record name Benzamide, N-[[[3-chloro-4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]phenyl]amino]carbonyl]-2,6-difluoro
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Record name NOVALURON
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Melting Point

176-179 °C
Record name NOVALURON
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary mechanism of action of novaluron?

A1: this compound is a benzoylphenyl urea (BPU) insecticide that acts as a chitin synthesis inhibitor (CSI). [, , , ] It disrupts the formation of chitin, a crucial component of insect cuticles, leading to abnormal endocuticular deposition and abortive molting. []

Q2: How does this compound impact insect development?

A2: this compound primarily targets the larval stages of insects. [] By inhibiting chitin synthesis, it disrupts the molting process, ultimately causing larval death. [, ] This effect has been observed in various species, including the codling moth (Cydia pomonella), [] Colorado potato beetle (Leptinotarsa decemlineata), [, , , ] and cotton leafworm (Spodoptera littoralis). [, ]

Q3: Does this compound affect adult insects?

A3: While this compound is not directly lethal to adult insects, studies have demonstrated sublethal effects on reproduction. [, ] For instance, exposure of adult codling moths to this compound reduced egg viability, regardless of whether the exposure was through ingestion, contact, or topical spray. []

Q4: Are there any observed transovarial effects of this compound?

A4: Yes, research indicates that this compound can be transferred from treated adult insects to their eggs, reducing egg hatch. This transovarial activity has been observed in species like the codling moth, [] obliquebanded leafroller (Choristoneura rosaceana), [] and azalea lace bug (Stephanitis pyrioides). [, , ]

Q5: How does this compound compare to other chitin synthesis inhibitors in terms of effectiveness?

A5: Laboratory studies show that this compound exhibits higher potency against certain pests compared to other benzoylphenyl ureas like teflubenzuron and chlorfluazuron. For example, the LC50 of this compound on 3rd-instar cotton leafworm (Spodoptera littoralis) was tenfold lower than that of teflubenzuron. []

Q6: What is the molecular formula and weight of this compound?

A6: The molecular formula of this compound is C28H27ClF2N4O3 and its molecular weight is 540.99 g/mol.

Q7: Is there information available on the spectroscopic data of this compound?

A7: While the provided research does not delve into detailed spectroscopic data, specific analytical techniques employed for this compound characterization and quantification are discussed. These include High Performance Liquid Chromatography (HPLC) [] and gas chromatography with electron capture detection (GC-ECD). []

Q8: How stable is this compound under field conditions?

A8: Studies show that this compound exhibits good residual activity, indicating persistence in the environment. [, , , ] For example, on potato foliage, a single application of this compound provided up to 85% mortality of Colorado potato beetle larvae even after 5 weeks. [, ]

Q9: Does rainfall affect this compound's effectiveness?

A9: Artificial rain simulations showed minimal impact on this compound's efficacy against cotton leafworm larvae and whitefly nymphs, suggesting suitability for use in tropical and rainy conditions. []

Q10: How does this compound degrade in the environment?

A10: While specific degradation pathways are not discussed in the provided research, the studies highlight its persistence in various environmental matrices. [, , , ] Further research into its environmental fate and degradation products would be beneficial.

Q11: Are there slow-release formulations of this compound available?

A11: Yes, research explored the development of slow-release formulations using wax-based matrices to prolong this compound's effectiveness in controlling mosquito larvae in standing water. [] These formulations aimed to provide consistent release regardless of water conditions, potentially reducing the frequency of reapplication.

Q12: Does this compound pose risks to beneficial insects?

A13: While this compound generally exhibits low toxicity towards adult beneficial insects, some studies suggest negative impacts on specific species and life stages. [, , , ] For example, exposure to this compound residues negatively affected the development and reproduction of the alfalfa leafcutting bee (Megachile rotundata). [, ]

Q13: Is there a risk of resistance development in insect populations exposed to this compound?

A14: While this compound possesses characteristics that might delay resistance development, studies have observed varying levels of susceptibility to this compound in Colorado potato beetle populations, even without prior exposure. [, ] This emphasizes the need for judicious use and appropriate resistance management strategies.

Q14: What are the implications of this compound's mode of action for resistance management?

A15: this compound's unique mode of action, distinct from neurotoxic insecticides like organophosphates, carbamates, and pyrethroids, makes it a valuable tool for resistance management programs. [, ] By rotating this compound with insecticides having different modes of action, the selection pressure on pest populations can be diversified, potentially delaying resistance development.

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